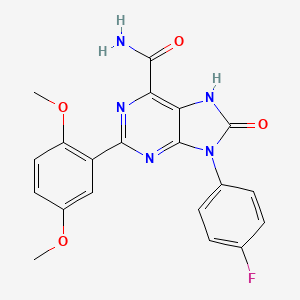
2-(2,5-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-FLUOROPHENYL N-(2,5-DIMETHOXYPHENYL)CARBAMATE” has a linear formula of C15H14FNO4 and a molecular weight of 291.282 . Another related compound is “N-(2,5-DIMETHOXYPHENYL)-2-(4-(4-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE” with a linear formula of C20H24FN3O3 and a molecular weight of 373.431 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Tetrazol-Thiophene Carboxamides : A study by Talupur, Satheesh, and Chandrasekhar (2021) involved the synthesis of tetrazol-thiophene carboxamides, showcasing methodologies that could be applicable to the synthesis of complex molecules like the one . The research emphasized the importance of synthetic routes in creating compounds with potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Electrochromic and Electrofluorescent Materials : Sun et al. (2016) developed electroactive polyamides demonstrating how structural modifications can impart significant electrochromic and electrofluorescent properties. These findings suggest potential applications in developing smart materials and sensors, relevant to exploring the applications of the specified compound (Sun et al., 2016).
Crystal Structure Analysis : Prabhuswamy et al. (2016) detailed the crystal structure of a dimethoxyphenyl-thiophene carboxamide, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Prabhuswamy et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-12-7-8-14(30-2)13(9-12)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)11-5-3-10(21)4-6-11/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSLYHHRBWXGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
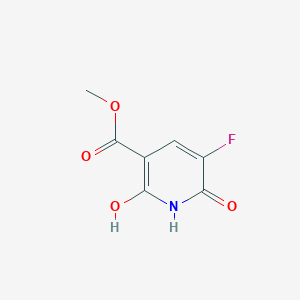
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
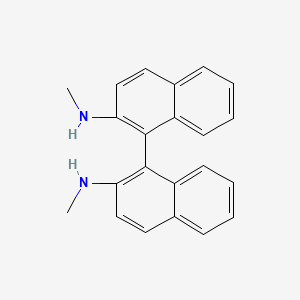




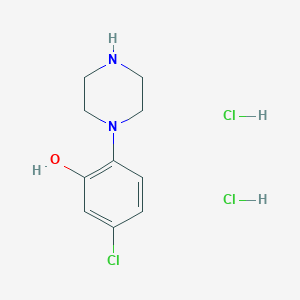
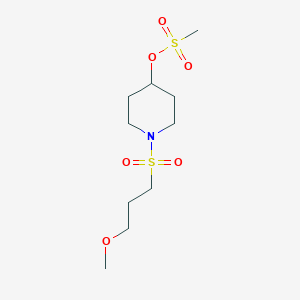
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
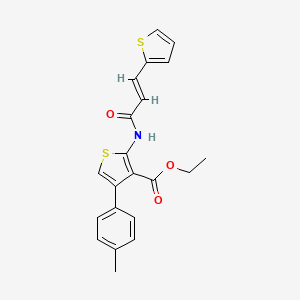
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
